molecular formula C12H26N2 B14637586 (E)-Bis(2,3-dimethylbutan-2-yl)diazene CAS No. 52406-57-2

(E)-Bis(2,3-dimethylbutan-2-yl)diazene

Cat. No.: B14637586
CAS No.: 52406-57-2
M. Wt: 198.35 g/mol
InChI Key: RYQCEARGGAZJGN-UHFFFAOYSA-N
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Description

(E)-Bis(2,3-dimethylbutan-2-yl)diazene is an organic compound characterized by the presence of a diazene group (N=N) flanked by two 2,3-dimethylbutan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-Bis(2,3-dimethylbutan-2-yl)diazene typically involves the reaction of 2,3-dimethylbutan-2-ylamine with nitrous acid. The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes coupling to form the diazene compound. The reaction conditions generally include:

  • Formation of Diazonium Salt

    • React 2,3-dimethylbutan-2-ylamine with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures (0-5°C).
    • The reaction produces the diazonium salt intermediate.
  • Coupling Reaction

    • The diazonium salt is then treated with a reducing agent such as sodium sulfite (Na2SO3) to form the this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-Bis(2,3-dimethylbutan-2-yl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction of the diazene group can yield the corresponding amine.

    Substitution: The diazene group can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted diazene derivatives.

Scientific Research Applications

(E)-Bis(2,3-dimethylbutan-2-yl)diazene has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-Bis(2,3-dimethylbutan-2-yl)diazene involves its interaction with molecular targets and pathways. The diazene group can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: Contains a diazene group flanked by phenyl groups.

    Dimethylazobenzene: Similar structure but with methyl groups attached to the phenyl rings.

    Di-tert-butylazobenzene: Contains tert-butyl groups instead of 2,3-dimethylbutan-2-yl groups.

Uniqueness

(E)-Bis(2,3-dimethylbutan-2-yl)diazene is unique due to the presence of the 2,3-dimethylbutan-2-yl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

52406-57-2

Molecular Formula

C12H26N2

Molecular Weight

198.35 g/mol

IUPAC Name

bis(2,3-dimethylbutan-2-yl)diazene

InChI

InChI=1S/C12H26N2/c1-9(2)11(5,6)13-14-12(7,8)10(3)4/h9-10H,1-8H3

InChI Key

RYQCEARGGAZJGN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C)N=NC(C)(C)C(C)C

Origin of Product

United States

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